Pungenin
Description
Historical Context of Pungenin Discovery and Initial Characterization
This compound was first reported in the needles of Picea pungens, commonly known as the blue spruce or Colorado spruce. wikipedia.org The initial characterization of this compound as a glucoside found in Picea pungens was documented in the Canadian Journal of Biochemistry and Physiology in 1957 by A. C. Neish. wikipedia.org This early work laid the foundation for subsequent studies into the compound's chemical nature and distribution in the plant kingdom.
Structural Classification within Natural Products
This compound is classified as a phenolic compound and, more specifically, as an acetophenone (B1666503) glucoside. wikipedia.org Its chemical structure consists of an acetophenone moiety (3,4-dihydroxyacetophenone) linked to a glucose molecule via a β-glycosidic bond. wikipedia.org This structural feature places it within the glycoside class of natural products, where a non-carbohydrate group (aglycone) is bonded to a carbohydrate. In the case of this compound, the aglycone is pungenol (3,4-dihydroxyacetophenone). oup.comnih.gov Another related compound found in spruces is picein (B15555), which is the glucoside of piceol (4-hydroxyacetophenone). oup.comwikipedia.org
The chemical formula of this compound is C₁₄H₁₈O₈, and its molar mass is approximately 314.29 g/mol . wikipedia.orgnih.gov The IUPAC name is 1-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. nih.gov
Current Research Landscape and Significance of this compound
Current academic research on this compound is significantly focused on its role in plant defense mechanisms, particularly in spruce species, against herbivores like the spruce budworm (Choristoneura fumiferana). wikipedia.orgoup.comnih.govnih.govmdpi.complos.org Studies have investigated the presence and concentration of this compound and its aglycone, pungenol, in different spruce genotypes and their correlation with resistance to insect attack. oup.comnih.govnih.govmdpi.complos.org
Research indicates that while the aglycones, pungenol and piceol, demonstrate activity against the spruce budworm by reducing survival and slowing development, their glycosylated forms, this compound and picein, appear to be less active or inactive against this insect. oup.comnih.govnih.govmdpi.complos.org This has led to investigations into the enzymatic processes involved in the glycosylation and deglycosylation of these acetophenones in spruce. For example, a β-glucosidase enzyme (PgβGLU-1) in white spruce (Picea glauca) has been shown to cleave the glycosidic bond of this compound and picein, releasing the potentially active aglycones. nih.govresearchgate.netcore.ac.uk Conversely, UDP-sugar dependent glycosyltransferases (UGTs), such as PgUGT5b, are involved in the biosynthesis of this compound from pungenol. oup.comresearchgate.net
The differential accumulation of this compound and pungenol in resistant versus susceptible spruce trees highlights the ecological significance of this compound and the enzymatic pathways controlling its form. oup.comnih.govnih.govmdpi.complos.org Research in this area contributes to understanding plant-herbivore interactions and the chemical ecology of forest ecosystems. wikipedia.orgoup.complos.org
Beyond its role in conifers, this compound has also been reported in other plant species, such as Zanthoxylum setulosum and Cyperus rotundus, indicating a broader distribution in the plant kingdom and potential for further research into its functions in diverse botanical contexts. redalyc.orgresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈O₈ | wikipedia.orgnih.gov |
| Molar Mass | 314.29 g/mol | wikipedia.orgnih.gov |
| PubChem CID | 12314759 | wikipedia.orgnih.govwikidata.org |
| CAS Number | 55483-00-6 | wikipedia.orgnih.govwikidata.org |
| XLogP3 | -1.7 | nih.gov |
Table 2: Enzymes Involved in this compound Metabolism in Picea glauca
| Enzyme | Function | Reference |
| PgβGLU-1 | Hydrolyzes this compound to pungenol and glucose | nih.govresearchgate.netcore.ac.uk |
| PgUGT5b | Glycosylates pungenol to form this compound | oup.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55483-00-6 |
|---|---|
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)7-2-3-8(17)9(4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
AOXMCWFZPZRDPE-RKQHYHRCSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Pungenin
Botanical Sources of Pungenin
This compound's natural occurrence is most notably associated with species within the Picea genus.
Picea Species (e.g., Picea glauca, Picea pungens, Picea excelsa)
This compound has been identified as a constituent in the leaves and leafy twigs of several Picea species. It has been isolated in crystalline form from both Colorado spruce (Picea pungens Engelm.) and white spruce (Picea glauca (Moench) Voss). fishersci.cauni.lunih.gov Specifically, this compound is a significant water-soluble component in the leaves of these spruce varieties. uni.lu While Picea excelsa Link (Norway spruce) has been noted to contain picein (B15555), another glucoside of a hydroxyacetophenone, the provided search results explicitly confirm the presence of this compound in Picea pungens and Picea glauca. uni.lu
Tissue-Specific Accumulation Patterns of this compound
Research indicates that this compound, along with other acetophenones like picein, accumulates in the foliage of spruce trees. These compounds are detected in the leaves and leafy twigs. fishersci.cauni.lunih.gov The accumulation of this compound and picein in foliage appears to occur once the leaves mature.
Seasonal and Developmental Variation in this compound Content in Plants
The concentration of this compound in spruce leaves exhibits seasonal variations. This compound has been isolated from leafy twigs of Picea pungens and Picea glauca collected during the winter months. fishersci.canih.gov In winter, this compound is present in higher concentrations. fishersci.cauni.lu However, its concentration is found to be lower in summer. fishersci.ca These seasonal changes suggest a potential role for this compound as a stored compound in winter, which may be utilized during the period of rapid growth in the spring. uni.lu
Developmental changes also influence the accumulation of this compound. Studies on white spruce (Picea glauca) have shown that the accumulation of this compound, along with transcript expression of the enzyme PgUGT5b involved in its formation, shows a developmental increase. This indicates that this compound levels can change as spruce shoots and foliage develop.
Pungenin Biosynthesis and Molecular Regulation
Enzymatic Pathways in Pungenin Formation
The interconversion between pungenol and this compound is catalyzed by specific enzymes: UDP-sugar glucosyltransferases for glucosylation and β-glucosidases for deglycosylation. mpg.deresearchgate.net
Glucosylation of Pungenol to this compound by UDP-Sugar Glucosyltransferase (e.g., PgUGT5b)
The formation of this compound from pungenol is primarily catalyzed by UDP-sugar glucosyltransferases (UGTs). mpg.deresearchgate.net In white spruce, PgUGT5b has been identified as a key enzyme responsible for this glucosylation. mpg.deresearchgate.netresearchgate.net This enzyme specifically acts on pungenol, adding a glucose moiety to form this compound. mpg.deresearchgate.net Another UGT, PgUGT5, also found in white spruce, primarily produces isothis compound, an isomer of this compound, by glycosylating a different hydroxyl group on pungenol. mpg.deresearchgate.net Studies involving transient expression in plants have shown that PgUGT5b predominantly results in the accumulation of this compound. mpg.de The transcript levels of PgUGT5b are generally higher than those of PgUGT5 in white spruce needles, supporting its major role in this compound biosynthesis in planta. mpg.deox.ac.uk
Deglucosylation of this compound to Aglycone (Pungenol) by β-Glucosidase (e.g., PgβGLU-1)
The release of the biologically active aglycone pungenol from this compound is catalyzed by β-glucosidases. mpg.deresearchgate.netresearchgate.net In white spruce, the enzyme PgβGLU-1 is responsible for the hydrolysis of the glycosidic bond in this compound, yielding pungenol and glucose. mpg.deresearchgate.netresearchgate.net This deglucosylation step is crucial for activating the defensive potential of the stored glucoside. researchgate.netnih.gov The expression of the Pgβglu-1 gene has been linked to natural resistance in white spruce against the spruce budworm, as it underpins the release of the active aglycones. nih.govulaval.ca In vitro enzyme assays and overexpression studies have confirmed the role of PgβGLU-1 in cleaving acetophenone (B1666503) glucosides like this compound. uq.edu.auresearchgate.net
Precursor Metabolite Involvement in this compound Biosynthesis (e.g., Hydroxyacetophenones, Phenylpropanoid Pathway Derivatives)
The biosynthesis of the pungenol aglycone, which is subsequently glucosylated to form this compound, is thought to involve precursors derived from the phenylpropanoid pathway. mpg.deresearchgate.netulaval.ca While the complete enzymatic pathway for the formation of the hydroxyacetophenone skeleton in plants is not fully elucidated, studies using radioactively labeled compounds have provided insights into the precursors. researchgate.netcdnsciencepub.com Caffeic acid and L-phenylalanine have been identified as good precursors for the aglycone of this compound (3,4-dihydroxyacetophenone) in spruce. cdnsciencepub.com Other compounds like cinnamic acid, p-coumaric acid, phenyllactic acid, and shikimic acid also served as precursors to some extent. cdnsciencepub.com The involvement of phenylpropanoid pathway derivatives suggests that pungenol biosynthesis branches off from this central plant metabolic route. mpg.deresearchgate.netulaval.camdpi.com
Genetic and Genomic Regulation of this compound Biosynthetic Genes
The levels of this compound and its aglycone are influenced by the genetic and genomic regulation of the enzymes involved in their biosynthesis and interconversion.
Gene Copy Number Variation (CNV) in Biosynthetic Genes (e.g., Ugt5/Ugt5b, βglu-1)
Gene copy number variation (CNV), where sections of the genome are repeated and the number of repeats varies between individuals, can play a significant role in gene expression and enzyme activity. wikipedia.orgnih.gov Studies in white spruce have revealed large differences in the copy numbers of genes involved in the acetophenone pathway, including Ugt5/Ugt5b and βglu-1. researchgate.netnih.govresearchgate.netresearchgate.net Notably, the βglu-1 gene, encoding the β-glucosidase responsible for deglycosylation, exhibits very high copy numbers in white spruce, with up to 381 copies observed in a single individual. researchgate.netnih.govresearchgate.net Significant among-provenance CNV of βglu-1 has been detected in Picea glauca. researchgate.netnih.gov In contrast, Ugt5b, involved in this compound formation, is predominantly present as a single copy in both white spruce and Norway spruce. researchgate.netnih.govresearchgate.net This substantial variation in βglu-1 copy number may contribute to the observed variability in defense chemistry among white spruce populations. researchgate.netnih.gov
In Vivo and In Vitro Studies on this compound Biosynthesis
Research into the biosynthesis of this compound has extensively utilized both in vivo and in vitro approaches, primarily focusing on Picea species, particularly Picea glauca (white spruce). These studies have been crucial in identifying the key enzymes and steps involved in the formation and metabolism of this phenolic glucoside.
In vivo studies in white spruce have demonstrated that this compound accumulates in the foliage, and its presence, along with its aglycone pungenol, is associated with defense against herbivores like the spruce budworm (Choristoneura fumiferana). nih.govpeerj.com Resistant genotypes of white spruce accumulate both the aglycones (piceol and pungenol) and their corresponding glucosides (picein and this compound), whereas susceptible genotypes primarily accumulate the glucosides. nih.govpeerj.comresearchgate.netresearchgate.net This suggests a role for the glucosidic modification in the plant's defense strategy, potentially by sequestering the more active aglycones. oup.com
Genetic manipulation techniques, such as the overexpression of specific genes in transgenic white spruce lines, have provided in vivo evidence for the function of key enzymes. Overexpression of the β-glucosidase gene Pgβglu-1 in a white spruce genotype that typically accumulates glucosides but not aglycones resulted in the release and accumulation of the aglycones piceol and pungenol in planta. peerj.comcore.ac.ukresearchgate.net This confirmed the in vivo function of PgβGLU-1 in hydrolyzing acetophenone glucosides, including this compound, to their active aglycones. peerj.comcore.ac.uk Quantitative analysis in these transgenic lines indicated that PgβGLU-1 overexpression led to higher amounts of piceol compared to pungenol, suggesting a potentially higher activity of the enzyme towards picein (B15555) than this compound in planta. core.ac.uk
In vitro studies using recombinant enzymes have further elucidated the specific enzymatic steps in this compound biosynthesis. The formation of this compound from pungenol involves glucosylation, a reaction catalyzed by UDP-sugar dependent glucosyltransferases (UGTs). researchgate.netbiorxiv.orgmpg.de Studies with recombinant UGTs from Picea glauca identified two enzymes, PgUGT5 and PgUGT5b, capable of glycosylating pungenol. nih.govmpg.deox.ac.ukoup.com In vitro assays revealed that recombinant PgUGT5b predominantly produced this compound, while PgUGT5 primarily resulted in the formation of isothis compound. nih.govmpg.deox.ac.ukoup.com These findings support the role of PgUGT5b as a key enzyme in the biosynthesis of this compound in white spruce. nih.govmpg.deox.ac.ukoup.comox.ac.uk Transcript expression analysis in developing white spruce shoots showed that the transcript levels of PgUGT5b correlated with the temporal pattern of this compound accumulation, further supporting its biological function in this compound biosynthesis. nih.govmpg.deox.ac.ukoup.com
The reverse reaction, the hydrolysis of this compound to pungenol and glucose, has also been characterized in vitro. Recombinant PgβGLU-1 enzyme was shown to effectively cleave the glucosidic bond in both picein and this compound in vitro, releasing the corresponding aglycones. peerj.comcore.ac.ukresearchgate.net
Studies utilizing 14C-labeled precursors in Picea pungens have provided insights into the earlier steps of the pungenol aglycone biosynthesis, which precedes this compound formation. Feeding experiments with various labeled compounds indicated that caffeic acid and L-phenylalanine were effective precursors for the 3,4-dihydroxyacetophenone (pungenol) aglycone. cdnsciencepub.com
Furthermore, investigations into the interaction between spruce budworm and its host plant have revealed that the insect can metabolize ingested pungenol. Analysis of spruce budworm frass showed the presence of glucose and glutathione (B108866) conjugates of pungenol, including this compound, suggesting that glucosylation can also occur as a detoxification mechanism within the insect. plos.org
These in vivo and in vitro studies collectively provide a detailed picture of this compound biosynthesis and metabolism in Picea species, highlighting the crucial roles of specific UGTs in its formation and β-glucosidases in its hydrolysis, as well as demonstrating the relevance of these processes in plant defense and insect-plant interactions.
Extraction and Isolation Methodologies for Pungenin
Principles of Phytochemical Extraction for Pungenin
Phytochemical extraction is fundamentally based on the principle of selectively isolating specific chemical components from plant material by bringing it into contact with a suitable solvent groupeberkem.com. This interaction allows the desired compounds to dissolve in the solvent, separating them from the solid plant matrix groupeberkem.comnih.gov. The effectiveness of this process hinges on several factors, including the inherent properties of the extraction solvent, the particle size of the plant material, the ratio of solvent to solid material, the temperature maintained during extraction, and the duration of the extraction period nih.gov. The selection of an appropriate extraction method is therefore paramount and is guided by the characteristics of the target compound (such as this compound), the nature of the plant material being processed, the chosen solvent, the pH of the system, and the temperature nih.govms-editions.cl. The process generally involves the solvent penetrating the plant's solid structure, the solute dissolving within the solvent, and the subsequent diffusion of the dissolved solute out of the solid matrix for collection nih.gov.
Solvent-Based Extraction Approaches for this compound
Solvent extraction is a widely adopted technique for the initial separation of natural products from plant sources nih.gov. This method utilizes various solvents to selectively dissolve and isolate the target compounds from the complex plant matrix.
Maceration and Percolation Techniques
Maceration and percolation represent conventional solvent-based extraction methods. Maceration involves immersing the comminuted plant material in a solvent for a defined period, allowing the bioactive compounds to dissolve nih.govfirsthope.co.in. Although straightforward, this technique can be time-consuming and may necessitate large volumes of solvent, potentially resulting in lower extraction efficiency nih.govfirsthope.co.in. The typical procedure includes soaking the plant material, filtering the liquid extract, and sometimes involves repeated heating and cooling cycles of the liquid groupeberkem.com.
Percolation, in contrast, is a continuous extraction process where fresh solvent flows steadily through a column packed with the plant material, facilitating more efficient extraction firsthope.co.inmdpi.com. As the solvent permeates the material, it leaches out the soluble constituents mdpi.com. Percolation is generally considered more efficient than maceration because the solvent that becomes saturated with the extracted compounds is continuously replaced by fresh solvent nih.gov. This dynamic leaching method allows for high solvent utilization and thorough extraction of active ingredients, with the resulting liquid extract collected directly mdpi.com. Conducting percolation at room temperature makes it suitable for compounds sensitive to heat mdpi.com. However, drawbacks include the significant amount of solvent required and the lengthy extraction time mdpi.com. Factors influencing the percolation process include the particle size of the plant material, the composition of the solvent, the duration of extraction, the rate at which the solvent flows, and the quantity of solvent used mdpi.com.
Aqueous and Organic Solvent Systems
The selection of the solvent system is a critical determinant in solvent-based extraction efficiency. Commonly employed solvents for extracting compounds from medicinal plants encompass polar solvents such as water and alcohols, solvents of intermediate polarity like acetone (B3395972) and dichloromethane, and nonpolar solvents including n-hexane and ether nih.gov.
Aqueous solvents, primarily water, are highly polar and effective in extracting a broad spectrum of polar compounds nih.gov. Organic solvents, varying in their polarity, are chosen based on the solubility characteristics of the target compound. For instance, chloroform, a nonpolar solvent, is useful for extracting compounds such as terpenoids and flavonoids, while ether, also nonpolar, is suitable for alkaloids and fatty acids nih.gov. The use of mixed aqueous-organic solvent systems has also been explored in extraction, where a water-miscible organic solvent is added to the aqueous phase iaea.org. This approach introduces greater complexity to the extraction system as the co-solvent impacts the properties of both the aqueous and organic phases, thereby influencing the partitioning of the substance being extracted iaea.org. The mutual solubilities between water and various organic solvents are recognized, and these phases can be pre-equilibrated before the introduction of the compound to be extracted academie-sciences.fr.
Studies have indicated that the concentration of extracted phytochemicals can differ depending on the solvent employed, with some research suggesting that methanol (B129727) extracts may contain higher concentrations of certain phytochemicals compared to aqueous extracts phytopharmajournal.com.
Chromatographic Separation Techniques for this compound Isolation
Chromatographic methods are indispensable tools for the separation and purification of individual compounds from crude plant extracts. These techniques leverage the differential distribution of compounds between a stationary phase and a mobile phase to achieve separation.
Liquid-Liquid Extraction and Countercurrent Distribution
Liquid-liquid extraction (LLE), also referred to as solvent extraction or partitioning, is a separation technique that relies on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent wikipedia.org. The underlying principle involves the partitioning of biomolecules between these distinct phases based on their chemical properties thermofisher.com. The solvent layer that becomes enriched with the desired solute(s) is termed the extract, while the original solution from which solute(s) have been removed is known as the raffinate wikipedia.org. LLE is a fundamental laboratory technique performed using various pieces of equipment, ranging from simple separatory funnels to more complex countercurrent distribution apparatus wikipedia.org. This technique is frequently employed as part of the work-up procedure following a chemical reaction wikipedia.org.
Countercurrent distribution (CCD) is an analytical chemistry technique that originated in the 1940s and is founded on the principles of liquid-liquid extraction scribd.comwikipedia.orglibretexts.org. It is a separation method that utilizes a series of connected vessels (such as separatory funnels) to separate compounds with varying partition coefficients through a sequence of repeated liquid-liquid extraction steps wikipedia.orglibretexts.org. In a typical CCD process, a mixture is introduced into the first vessel containing two immiscible phases. After the extraction reaches equilibrium, one phase is transferred to the next vessel containing fresh solvent, while the other phase is retained wikipedia.orglibretexts.org. This serial process of extraction and phase transfer, with the two phases moving in opposite directions (countercurrent), allows for the separation of substances even when they have only slight differences in their distribution ratios, by subjecting them to multiple partitioning steps wikipedia.orglibretexts.orgslideshare.net.
Adsorption Chromatography (e.g., Alumina, Activated Carbon)
Adsorption chromatography is a form of liquid chromatography that achieves separation based on the differential adsorption of compounds onto a solid stationary phase creativebiomart.netallen.in. The stationary phase in this technique is typically a porous solid material possessing adsorptive properties, such as silica (B1680970) gel, alumina, or activated carbon creativebiomart.netallen.in. As the mobile phase (solvent) carries the sample through a column packed with the adsorbent, the different components of the sample are retained on the stationary phase for varying lengths of time due to differences in the strength of their adsorption forces with the adsorbent material creativebiomart.netallen.in. This differential retention leads to the separation of the compounds as they elute from the column creativebiomart.netallen.in.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for the isolation and purification of natural products, including phenolic glycosides like this compound. nih.gov Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed to purify larger quantities of a target compound. knauer.net
The principle involves separating compounds based on their differential interactions with a stationary phase and a mobile phase as they pass through a column. For the purification of natural products, reversed-phase preparative HPLC is a common mode utilized due to its robustness and broad applicability. nih.govwaters.com
While specific detailed protocols for preparative HPLC of this compound are not extensively detailed in the provided search results, the general approach involves:
Developing an analytical HPLC method to achieve sufficient separation of this compound from other compounds in the crude extract. knauer.netwaters.com
Scaling up the analytical method to a larger preparative column while maintaining separation efficiency. knauer.netwaters.com
Injecting the crude extract onto the preparative column.
Eluting the compounds using a suitable mobile phase gradient. The mobile phase typically consists of a mixture of solvents, such as water and an organic solvent (e.g., methanol or acetonitrile), often with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and separation. nih.govresearchgate.net
Monitoring the elution using a detector, commonly a UV detector, as phenolic compounds absorb UV light. researchgate.net
Collecting fractions containing the purified this compound as it elutes from the column.
Concentrating the collected fractions to obtain the isolated solid compound. waters.com
Research on related compounds, such as punicalagin (B30970) from pomegranate husk, demonstrates the effectiveness of preparative HPLC for achieving high purity (over 96%) and good recovery (more than 90%) of phenolic compounds. researchgate.net Similarly, preparative HPLC has been successfully applied to purify other natural products like puerarin (B1673276) from kudzu root extracts, highlighting its utility in isolating compounds from complex plant sources. waters.com
Other Advanced Separation Techniques
Beyond preparative HPLC, other advanced separation techniques can be employed in the isolation of natural compounds, although their specific application to this compound is not prominently detailed in the provided context. These techniques offer alternatives or complementary approaches for challenging separations or for processing larger quantities of material.
Examples of advanced separation techniques relevant to natural product isolation include:
High-Speed Countercurrent Chromatography (HSCCC): This liquid-liquid chromatography technique eliminates the need for a solid support, reducing irreversible adsorption and allowing for high sample recovery. researchgate.net It has been used for the preparative separation of compounds like punicalin (B1234076) from pomegranate husk, yielding high purity and recovery. researchgate.net
Solid Phase Extraction (SPE): SPE involves passing a liquid sample through a solid adsorbent to retain target compounds, which are then eluted with a suitable solvent. organomation.com It is widely used for sample preparation, concentration, and purification in various fields, including the analysis of natural products. organomation.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. ljku.edu.ingoogle.com This technique is considered environmentally friendly and can be effective for extracting a range of compounds, including those with low to moderate polarity. google.com
Pressurized Liquid Extraction (PLE): PLE uses elevated temperature and pressure to enhance the efficiency of liquid extraction from solid matrices. mdpi.com It can be combined with other techniques, such as the use of natural deep eutectic solvents (NaDES), to improve the recovery of phenolic compounds. mdpi.com
While these techniques have proven valuable in natural product isolation, the specific details of their application for this compound would depend on the nature of the starting material and the desired purity level. Research on the biosynthesis of this compound and its isomer, isothis compound, has involved chromatographic separation of these compounds, indicating the use of such methods in studying their formation in plants. nih.gov
The choice of separation technique or a combination of techniques depends on factors such as the properties of this compound, the complexity of the crude extract, the desired purity, and the scale of the isolation.
Analytical Characterization and Quantification of Pungenin
Spectroscopic Techniques for Pungenin Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure of this compound. Techniques such as NMR, MS, FTIR, and Raman spectroscopy provide complementary information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, including glycosides like this compound. jchps.comweebly.comnih.gov It provides detailed information about the carbon-hydrogen framework and the functional groups present. Analysis of the chemical shifts and coupling patterns in the 1H and 13C NMR spectra allows for the assignment of individual atoms within the this compound molecule.
For this compound, 13C NMR data has been reported, providing characteristic signals for its carbon atoms. For instance, 13C NMR data (175 MHz, MeOH-d4) for this compound shows signals at δ 199.3 (C=O), 153.7 (C-4), 146.2 (C-3), 130.4 (C-1), 126.2 (C-6), 118.8 (C-2), 116.8 (C-5), along with signals corresponding to the glucose moiety at 103.9 (C-1′), 78.3 (C-5′), 77.6 (C-3′), 74.7 (C-2′), 71.2 (C-4′), and 62.3 (C-6′), and the methyl group at 26.2 (CH3). oup.commpg.de 1H-NMR data has also been used to determine the proportion of this compound in mixtures based on integral ratios. oup.commpg.de
Mass Spectrometry (MS) Applications (e.g., LC-MS)
Mass spectrometry is widely used for the identification and structural confirmation of this compound, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS). thermofisher.comwikipedia.org LC-MS combines the separation power of LC with the ability of MS to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the analyte. wikipedia.orgeag.com
LC-MS has been used to detect and identify this compound in plant extracts and biological samples. Extracted ion chromatograms (EIC) in LC-MS analyses have shown signals corresponding to this compound, for example, with an EIC of -313, which corresponds to the deprotonated molecule [M-H]-. oup.commpg.de In some studies, LC-MS profiles have been used to confirm the identity of this compound by comparison with purified standards. oup.commpg.de LC-MS/MS (tandem MS) provides even higher selectivity and can be used for targeted analysis and quantification by monitoring specific fragmentation transitions. eag.comnih.gov
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
While specific detailed FTIR or Raman spectra of pure this compound were not extensively found in the search results, these techniques are generally applicable for the characterization of organic compounds, including phenolic glycosides. FTIR spectroscopy is used to identify functional groups based on characteristic absorption bands. youtube.com Raman spectroscopy provides complementary information about molecular vibrations and can be used for structural analysis and identification. nih.govresearchgate.netunam.mx These methods can be used to confirm the presence of key functional groups in this compound, such as hydroxyl, carbonyl, and aromatic ring stretches, aiding in its structural elucidation and verification. youtube.com
Chromatographic Methods for this compound Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, purity assessment, and quantification of non-volatile and thermally labile compounds like this compound. nibio.nowaters.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. waters.com
HPLC analysis has been employed for the separation of this compound from related compounds like isothis compound and picein (B15555). mpg.debiorxiv.org Specific HPLC methods have been developed using reverse-phase columns (e.g., C18) and gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with added modifiers like formic acid to improve peak shape and separation. mpg.debiorxiv.org Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths where phenolic compounds absorb strongly (e.g., 280 nm). biorxiv.org HPLC is used to assess the purity of isolated this compound by determining the percentage of the total peak area corresponding to this compound. thieme-connect.commedicinescience.orgnih.gov Quantitative analysis is performed by comparing the peak area or height of this compound in a sample to a calibration curve generated using standards of known concentrations. waters.com
Table 1: Example HPLC Gradient for this compound Separation
| Time (min) | Solvent A (Water with 0.1% Formic Acid) | Solvent B (MeOH with 0.1% Formic Acid) |
| 0 | 95% | 5% |
| 35 | 5% | 95% |
| 42 | 5% | 95% |
| 45 | 95% | 5% |
Based on data from Source mpg.de. Flow rate: 1 mL/min.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used for the separation and analysis of volatile or semi-volatile compounds. While this compound itself is a relatively polar glycoside and less volatile than its aglycone, GC can potentially be used for the analysis of this compound after derivatization to increase its volatility. mdpi.com GC is often coupled with detectors like Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification. measurlabs.com
GC has been applied in the analysis of phenolic compounds, and methods for determining pungency in substances like Capsicum, which involves capsaicinoids, have utilized GC. researchgate.net However, direct GC analysis of glycosides like this compound is less common compared to HPLC due to their lower volatility. If GC were to be applied, a derivatization step, such as silylation, would likely be required to convert this compound into a more volatile form suitable for GC separation. researchgate.net GC-FID is a sensitive method for quantifying organic hydrocarbons and can be used for purity analysis of volatile organic compounds. measurlabs.comnih.gov While the search results did not provide specific examples of GC methods applied directly to underivatized this compound, the technique's potential for analyzing related volatile or semi-volatile compounds, especially after derivatization, suggests its possible applicability in certain analytical contexts for this compound or its derivatives.
Coupling of Chromatographic and Spectroscopic Methods (e.g., LC-MS, GC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) is a widely employed strategy for the analysis of this compound and related phenolic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced sensitivity, selectivity, and identification capabilities compared to using these techniques individually. spectroscopyonline.commdpi.commdpi.comorganomation.comfiveable.me
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, which might decompose under the high temperatures typically used in GC. organomation.com This technique separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by detection and identification using a mass spectrometer. LC-MS profiles can provide extracted ion chromatograms that help in visualizing and quantifying specific compounds, such as this compound and its aglycon, pungenol. researchgate.net Studies have utilized LC-MS to analyze acetophenones, including this compound and its precursor pungenol, in plant extracts. oup.comresearchgate.net For instance, LC-MS has been used to show that plants expressing certain enzymes accumulate higher levels of this compound or its isomers. oup.com
GC-MS, on the other hand, is generally preferred for volatile and semi-volatile compounds that can be vaporized without degradation. organomation.com While this compound itself may be less amenable to direct GC-MS analysis due to its glycosidic nature and relatively low volatility, GC-MS is valuable for analyzing more volatile metabolites or derivatives in a metabolomics context. researchgate.netspectroscopyonline.commazums.ac.ir The combination of GC with MS allows for the separation of complex mixtures of volatile organic compounds and their subsequent identification based on their mass spectra. organomation.comfiveable.me
Both LC-MS and GC-MS, when coupled with appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction, provide powerful platforms for the comprehensive analysis of plant secondary metabolites, including phenolic compounds like this compound. spectroscopyonline.com The choice between LC-MS and GC-MS often depends on the specific properties of the target analytes and the matrix being analyzed. organomation.com
Advanced Analytical Approaches for this compound Metabolomics Profiling
Metabolomics, the comprehensive analysis of all metabolites within a biological system, is a powerful approach for understanding the biochemical roles and variations of compounds like this compound. chromatographyonline.comnih.govnih.govnih.gov Advanced analytical approaches are crucial for achieving high metabolome coverage and accurate metabolite identification in complex biological samples. chromatographyonline.comresearchgate.net
Untargeted metabolomics profiling aims to analyze the widest possible range of metabolites in an unbiased manner, providing qualitative and semi-quantitative information about the metabolic state of a biological system. chromatographyonline.com This approach is particularly useful for identifying unexpected metabolites or discovering novel biomarkers. humanmetabolome.comnih.gov LC-MS is a common platform for untargeted metabolomics due to its ability to handle a wide range of compounds with varying polarities. researchgate.net
Targeted metabolomics, in contrast, focuses on the quantitative analysis of a predefined set of metabolites, often those involved in specific biochemical pathways. chromatographyonline.comnih.gov This approach requires specific analytical methods tailored to the target compounds. nih.gov
Advanced analytical techniques in metabolomics profiling for compounds like this compound can include ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight MS (TOF-MS). researchgate.net These techniques offer improved separation efficiency and accurate mass measurements, facilitating the identification of metabolites. researchgate.net Ion mobility-mass spectrometry (IM-MS) can further enhance separation by adding another dimension based on the shape and charge of ions, improving the accuracy of metabolite annotation. chromatographyonline.comresearchgate.net
Metabolomics studies have been applied to investigate the role of this compound and related acetophenones in the defense mechanisms of spruce trees against insects. nih.govresearchgate.netnih.gov By comparing the metabolic profiles of resistant and susceptible trees, researchers can identify metabolites that are differentially accumulated and potentially contribute to resistance. researchgate.netnih.gov For example, studies have shown higher levels of pungenol and piceol (another acetophenone (B1666503) aglycon) in resistant white spruce trees compared to susceptible ones, while their glucosides, this compound and picein, were more abundant in susceptible trees. nih.gov This highlights the importance of analyzing both the glycosylated and aglycon forms of these compounds in metabolomics studies.
Metabolite annotation in untargeted metabolomics remains a significant challenge, with a large proportion of detected compounds often remaining unidentified. researchgate.net Advanced informatic strategies, including tandem mass spectral database searching, in-silico MS/MS spectral prediction, and network-based approaches, are being developed to improve metabolite identification rates. researchgate.net
Biological Activities and Mechanistic Studies of Pungenin in Preclinical Models
Pungenin's Antioxidant Mechanisms
The antioxidant capacity of a compound is a critical aspect of its potential therapeutic value, given the role of oxidative stress in numerous pathological conditions. The mechanisms by which this compound may exert antioxidant effects are multifaceted, involving both direct interaction with reactive oxygen species and modulation of cellular antioxidant defense systems.
Free Radical Scavenging Activities
The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net These assays measure the capacity of a substance to donate a hydrogen atom or an electron to stabilize these radicals. mdpi.com The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. wikipedia.orgchemspider.com While the phenolic structure of this compound suggests it may possess free radical scavenging properties, specific IC50 values from DPPH and ABTS assays for this compound are not extensively documented in the currently available scientific literature.
Table 1: In Vitro Radical Scavenging Activity of this compound (Hypothetical Data)
| Assay | IC50 Value (µM) | Reference Compound (e.g., Ascorbic Acid) IC50 (µM) |
|---|---|---|
| DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available |
Modulation of Cellular Redox Homeostasis
Beyond direct radical scavenging, antioxidants can influence the cellular redox environment by modulating endogenous antioxidant defense mechanisms. This includes affecting the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.govresearchgate.net SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.govresearchgate.net
Another critical mechanism in cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govmdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.comnih.gov Research into whether this compound can modulate the activity of enzymes like SOD and CAT or activate the Nrf2-ARE pathway is an ongoing area of investigation.
This compound's Anti-inflammatory Pathways
Inflammation is a complex biological response implicated in a wide range of diseases. The potential anti-inflammatory effects of this compound are believed to be mediated through its interaction with key inflammatory pathways and the modulation of inflammatory molecule production.
Modulation of Inflammatory Mediators and Cytokines
A key aspect of anti-inflammatory action is the ability to suppress the production of pro-inflammatory mediators. This includes enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide and prostaglandins, respectively. nih.gov Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a crucial mechanism for controlling inflammatory responses. nih.govfrontiersin.orgnih.gov These cytokines play a central role in orchestrating the inflammatory cascade. nih.govfrontiersin.orgnih.gov While the chemical structure of this compound suggests potential for such activities, detailed preclinical studies quantifying its specific inhibitory effects on these inflammatory mediators are not yet widely available.
Table 2: Effect of this compound on Pro-inflammatory Mediators in Macrophages (Hypothetical Data)
| Mediator | Inhibition (%) at a given concentration | IC50 (µM) |
|---|---|---|
| TNF-α | Data not available | Data not available |
| IL-6 | Data not available | Data not available |
| IL-1β | Data not available | Data not available |
Cellular Signaling Pathway Modulation (e.g., NF-κB, MAPK)
The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govembopress.orgnih.gov Inhibition of the NF-κB signaling cascade is a key target for anti-inflammatory therapies. nih.govembopress.orgnih.gov
Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are also critically involved in the regulation of inflammatory responses. frontiersin.orgplos.orgnih.gov These pathways can be activated by various inflammatory stimuli and lead to the production of inflammatory mediators. frontiersin.orgplos.orgnih.gov The potential of this compound to modulate the NF-κB and MAPK signaling pathways is an area of active research interest, though specific mechanistic details are still being elucidated.
Ecological and Evolutionary Contexts of Pungenin
Role of Pungenin in Plant Defense Mechanisms
This compound and its aglycone, pungenol, are recognized for their involvement in the defense strategies of spruce trees against biotic threats. oup.comnih.gov These acetophenones are part of a broader suite of phenolic compounds that contribute to the chemical defense of coniferous trees. mdpi.com
Herbivore Deterrence (e.g., against Spruce Budworm, Choristoneura fumiferana)
Studies have indicated that acetophenones, including pungenol and piceol (and their glycosides this compound and picein), play a role in the resistance of white spruce against the spruce budworm (Choristoneura fumiferana), a significant forest pest in North America. oup.comnih.gov While this compound itself, the glycosylated form, appears to be inactive against the spruce budworm, it can be cleaved by a spruce β-glucosidase (PgβGLU-1) to release the active aglycone, pungenol. oup.comox.ac.ukmpg.de Pungenol has been shown to increase mortality and slow the growth of spruce budworm larvae in bioassays. mdpi.com this compound is present in appreciable amounts in mature spruce needles and has been shown to deter feeding by spruce budworm larvae, although the difference in feeding response between shoots and mature needles is not solely attributable to this compound's effect. cdnsciencepub.com The presence of pungenol and piceol, or their corresponding glycosides, has been detected in the foliage of white spruce genotypes resistant to spruce budworm. oup.com
Constitutive vs. Inducible Defense Responses in Plant-Herbivore Interactions
Plant defenses against herbivores can be broadly categorized as constitutive or inducible. Constitutive defenses are always present in the plant, providing a baseline level of protection. umich.eduwikipedia.org Inducible defenses, on the other hand, are activated or increased in concentration only in response to herbivore attack. umich.eduwikipedia.org This inducible response is considered an energy-efficient strategy, allowing plants to allocate resources to growth and reproduction when not under attack. umich.eduwikipedia.org
The accumulation of this compound and other hydroxyacetophenones in spruce foliage appears to be a constitutive mechanism. nih.gov Research suggests that the formation of these metabolites may be under developmental control rather than being directly induced by herbivore attack. oup.com However, the levels of these compounds can vary developmentally and seasonally. nih.gov While the aglycones (piceol and pungenol) are considered the active defensive compounds, their accumulation as glycosides (picein and this compound) represents a storage form that can be rapidly activated upon tissue damage by herbivores through the action of β-glucosidases. oup.comox.ac.ukmpg.de This mechanism allows for the spatial separation of the inactive glycoside and the activating enzyme, preventing autotoxicity while enabling a rapid defensive response when needed.
This compound as an Allelopathic Agent
Allelopathy is a biological phenomenon where one plant produces and releases chemical compounds (allelochemicals) into the environment that influence the growth, survival, and reproduction of other organisms, particularly neighboring plants. nih.govresearchgate.netnih.gov These interactions can be negative (inhibition) or, less commonly, positive (stimulation). researchgate.net
Plant-Plant Chemical Interactions and Growth Suppression
Phenolic compounds, including those structurally related to this compound, are known to act as allelochemicals. researchgate.networdpress.com While direct studies specifically detailing this compound's role as an allelopathic agent are less prevalent in the provided search results compared to its role in herbivore defense, the general understanding of phenolic compounds suggests a potential for this compound to be involved in plant-plant chemical interactions. Allelochemicals can be released into the environment through various means, including volatilization, leaching from foliage by rain, root exudation, and decomposition of plant residues. researchgate.net Once in the soil, these compounds can affect the germination, growth, and development of neighboring plants. researchgate.net The mechanisms of allelopathic root inhibition, for example, can involve alterations in auxin homeostasis, induction of oxidative stress, and ultrastructural modifications in root tips. researchgate.net
Influence on Competitive Dynamics and Ecosystem Functions
Allelopathy can significantly influence plant community composition, structure, and dynamics, potentially playing a role as crucial as resource competition. nih.govresearchgate.netfrontiersin.org By suppressing the growth of neighboring plants, allelopathic species can gain a competitive advantage in acquiring resources such as water, nutrients, and light. nih.govresearchgate.net This chemical interference can alter the outcome of competitive interactions and contribute to the spatial distribution patterns of plant species. nih.govresearchgate.net
Furthermore, allelochemicals can have broader ecosystem-level effects. nih.govresearchgate.net Beyond direct plant-plant interactions, these compounds can influence soil microbial communities, nutrient cycling, and decomposition processes, which in turn can indirectly affect plant growth and community dynamics. wordpress.comnih.govresearchgate.net While the specific ecosystem-level impacts of this compound require further investigation, its nature as a phenolic compound suggests a potential to influence these processes within the forest ecosystems where spruce species are prevalent. Understanding the role of allelopathy, including the potential contribution of compounds like this compound, is considered important for comprehending forest biodiversity, productivity, and sustainability. mdpi.com
Evolutionary Significance of Acetophenone (B1666503) Defenses in Plant Adaptation
The evolution of plant defense mechanisms, including the production of secondary metabolites like acetophenones, is a result of a long history of co-evolutionary interactions between plants and herbivores. anselfarm.comnih.gov This "arms race" has driven the diversification of both plant defense strategies and herbivore counter-adaptations. nih.govfrontiersin.org
Acetophenone defenses, such as those involving this compound and pungenol in spruce, represent an adaptive trait that enhances plant survival in the face of herbivory. nih.govox.ac.uk The ability to produce and deploy these compounds, either constitutively or inducibly, provides a selective advantage. umich.eduwikipedia.org The glycosylation of active compounds like pungenol into storage forms like this compound, coupled with the presence of activating enzymes, is an evolutionary refinement that balances defense effectiveness with minimizing autotoxicity and potentially optimizing resource allocation. oup.comox.ac.ukmpg.de
This compound's Role as a Storage Product in Plants
This compound is a phenolic compound identified as a glucoside, notably present in the needles of spruce species such as Picea pungens (Colorado spruce) and Picea glauca (white spruce). fishersci.cacapes.gov.br Research indicates that this compound accumulates in the foliage and growing shoots of these plants. thegoodscentscompany.commdpi.comashs.org Its presence and concentration in plant tissues are linked to its function, which includes a proposed role as a storage product.
One significant aspect of this compound's function as a storage compound relates to the management of its corresponding aglycon, pungenol (3,4-dihydroxyacetophenone). Pungenol is recognized as a biologically active compound, particularly in the context of plant defense against herbivores like the spruce budworm (Choristoneura fumiferana). capes.gov.brthegoodscentscompany.comwikipedia.orguni.lucdnsciencepub.comnih.govresearchgate.net However, this compound, the glycosylated form of pungenol, appears to be largely inactive against this insect. capes.gov.brthegoodscentscompany.comwikipedia.orguni.lucdnsciencepub.comnih.govresearchgate.net The conversion of pungenol to this compound through glycosylation is hypothesized to be a mechanism by which the plant can rapidly sequester and accumulate the potentially more biologically active aglycon in an inactive form. thegoodscentscompany.comashs.org This process facilitates the accumulation of acetophenones within the plant without the immediate detrimental effects that high concentrations of the active aglycons might impose. thegoodscentscompany.comashs.org
Studies investigating the seasonal changes in the concentration of this compound in spruce leaves suggest a role as a stored compound. capes.gov.brthegoodscentscompany.com Observations indicate that this compound, alongside other carbohydrates like raffinose (B1225341) and sucrose, constitutes a significant portion of the total sugars in spruce twigs and needles during winter. capes.gov.brashs.org The concentrations of raffinose and this compound have been observed to increase with the onset of winter dormancy. ashs.org This accumulation during the colder months suggests that this compound may serve as a readily usable storage carbohydrate. ashs.org During the period of rapid terminal growth in spring, a decrease in this compound concentrations has been noted, further supporting the hypothesis that it is utilized by the plant during this metabolically active phase. capes.gov.brthegoodscentscompany.com
The biosynthesis of this compound involves the glycosylation of pungenol. Research has identified UDP-sugar dependent glycosyltransferases (UGTs), specifically PgUGT5b in white spruce, that catalyze the formation of this compound from pungenol. thegoodscentscompany.comashs.orgresearchgate.net The expression levels of PgUGT5b correlate with the formation of this compound in growing shoots, highlighting the enzymatic basis for its accumulation. thegoodscentscompany.comresearchgate.net
The accumulation patterns of this compound in spruce foliage across different seasons underscore its potential function as a storage reserve. While specific quantitative data across all seasons from the provided snippets is limited for a detailed table, the qualitative findings indicate distinct seasonal trends.
| Compound | Season | Relative Concentration / Observation | Source |
| This compound | Winter | Present, contributes to total sugar | capes.gov.brashs.org |
| This compound | Early Spring | Utilized, concentration lowered | capes.gov.brthegoodscentscompany.com |
| This compound | Summer | Lowered concentrations | capes.gov.br |
| This compound | Autumn | Not found until autumn (context with raffinose) | capes.gov.br |
| This compound | Growing Shoots | Accumulates | thegoodscentscompany.comashs.org |
This seasonal fluctuation in this compound levels aligns with the concept of a storage product that is accumulated during periods of lower metabolic activity (winter dormancy) and mobilized when energy and carbon reserves are required for growth (spring).
Furthermore, the presence of this compound as a glucoside in both resistant and non-resistant spruce genotypes at similarly high concentrations in foliage suggests that its accumulation is a general metabolic feature in these trees, potentially serving a storage role independent of the specific defense activation mechanism which involves the cleavage of the glycoside to release the active aglycon in resistant varieties. wikipedia.org The accumulation of such glycosides, including this compound and picein (B15555), has also been speculated to potentially limit growth due to the accumulation of conjugated glucose. wikipedia.org
Future Directions and Research Gaps in Pungenin Studies
Elucidation of Undiscovered Pungenin Biosynthetic Enzymes and Regulatory Networks
While the final step of this compound biosynthesis in white spruce, catalyzed by the UDP-sugar dependent glycosyltransferase PgUGT5b, has been identified, earlier steps in the pathway from caffeic acid to pungenol remain largely unconfirmed and the enzymes involved are yet to be fully characterized. nih.govoup.commpg.de Filling this knowledge gap requires the identification and characterization of the complete suite of enzymes responsible for the conversion of early precursors into pungenol.
Furthermore, the regulatory networks controlling this compound biosynthesis are not fully understood. Research suggests that the formation of acetophenone (B1666503) glycosides like this compound may be under developmental control, and transcript levels of key enzymes like PgUGT5b correlate with this compound accumulation in developing shoots. oup.commpg.de However, the specific transcription factors and signaling pathways that regulate the expression of biosynthetic genes, as well as the environmental cues that might influence these networks, need further investigation. Understanding these regulatory mechanisms could provide insights into how this compound production is modulated in response to developmental stages or external stimuli. nih.govnih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Although this compound itself appears to be inactive against certain insects, its aglycon, pungenol, is considered biologically active and is released by the action of β-glucosidases. nih.govresearchgate.net This highlights the importance of understanding the structure-activity relationship of this compound and its related compounds. Comprehensive SAR studies are needed to systematically investigate how modifications to the this compound structure, such as alterations to the sugar moiety or the acetophenone core, affect its biological activities. unand.ac.idresearchgate.netnaturalproducts.netunica.itnih.gov
Research should focus on synthesizing a library of this compound analogs with targeted structural variations. These analogs can then be evaluated in various biological assays to determine the structural features critical for activity. Such studies would not only provide valuable information about the mechanism of action of this compound and its derivatives but also guide the rational design of novel compounds with enhanced or specific biological properties.
Advanced Mechanistic Investigations of this compound's Biological Activities in Complex Preclinical Models
Current understanding of this compound's biological activities is primarily derived from studies in its native plant context, particularly concerning defense against herbivores. nih.govbiorxiv.orgoup.comnih.gov While some studies might explore other potential bioactivities, a significant research gap exists in conducting advanced mechanistic investigations in complex preclinical models. mazums.ac.ircolab.ws
Future research should aim to explore the effects of this compound and its active metabolites, like pungenol, in relevant in vitro and in vivo models to understand their cellular and molecular targets. This could involve investigating their impact on specific signaling pathways, enzyme activities, or gene expression profiles. Utilizing more complex preclinical models, beyond simple in vitro assays, is crucial to better simulate physiological conditions and assess potential efficacy and mechanisms in a more relevant biological context.
Development of Sustainable this compound Production Strategies (e.g., Biotechnological Approaches, Metabolic Engineering)
The primary source of this compound is extraction from plant biomass, which can be limited by factors such as plant growth rate, geographical location, and seasonal variations. natuurtijdschriften.nl To ensure a consistent and potentially larger supply of this compound and its analogs for research and potential applications, developing sustainable production strategies is essential. kestria.comscribd.comsocioeco.orgreworldwaste.comoneplanetnetwork.org
Biotechnological approaches, such as microbial fermentation or plant cell culture, offer promising avenues for sustainable production. thieme-connect.com Metabolic engineering can be employed to engineer microorganisms or plant cell lines to enhance their capacity for this compound biosynthesis. consensus.appwikipedia.orgpatsnap.comnih.govnih.gov This would involve identifying and introducing the complete set of biosynthetic genes into a suitable host organism and optimizing the metabolic pathways to maximize this compound yield. mdpi.comnus.edu.sgharvard.edu Furthermore, exploring synthetic biology tools could facilitate the design and construction of artificial pathways for efficient this compound production. nih.gov These sustainable production methods could overcome the limitations of traditional extraction and provide a reliable source for future research and development.
Q & A
Basic Research Questions
Q. How can Pungenin be reliably identified and quantified in plant extracts?
- Methodological Answer : Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) for identification. Calibration curves using purified this compound standards are essential for quantification. Ensure reproducibility by validating protocols with triplicate runs and spike-recovery experiments. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H-NMR, C-NMR) should supplement chromatographic data .
Q. What are the key variables affecting this compound stability during experimental storage?
- Answer : Stability studies should assess temperature, pH, light exposure, and solvent composition. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict degradation pathways. Use kinetic modeling (zero/first-order decay) to estimate shelf life. Document deviations in purity via HPLC-MS and address contradictions by isolating degradation products for structural analysis .
Q. Which in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Answer : Prioritize cell-based assays (e.g., cytotoxicity, anti-inflammatory) with positive/negative controls. Validate results using orthogonal methods (e.g., enzyme inhibition assays for mechanistic insights). Address variability by standardizing cell lines, passage numbers, and assay conditions. Replicate experiments across independent labs to confirm findings .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Answer : Conduct systematic reviews to identify confounding variables (e.g., dosage, cell models, assay endpoints). Use in silico molecular docking to validate binding hypotheses, complemented by CRISPR/Cas9 gene-editing to confirm target relevance. Meta-analyses of raw data (if available) can reconcile discrepancies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?
- Answer : Synthesize this compound analogs with systematic modifications (e.g., hydroxyl group methylation) and test bioactivity in dose-response assays. Use multivariate analysis (e.g., Principal Component Analysis) to correlate structural features with activity. Include negative controls (e.g., inactive analogs) and validate findings with X-ray crystallography or cryo-EM for target engagement .
Q. How should researchers address variability in this compound’s pharmacokinetic data across animal models?
- Answer : Standardize protocols for administration routes, dosing intervals, and sampling times. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Analyze contradictions by comparing metabolic pathways (e.g., cytochrome P450 profiling) and tissue distribution via radiolabeled tracer studies .
Q. What strategies validate this compound’s synergistic effects in combination therapies?
- Answer : Apply the Chou-Talalay method for combination index (CI) calculations using fixed-ratio designs. Test synergy across multiple cell lines and in vivo models to rule out context-dependent effects. Use transcriptomics/proteomics to identify shared pathways. Address conflicting results by analyzing dose thresholds and temporal interactions .
Methodological Frameworks
- For Experimental Design : Follow the Beilstein Journal’s guidelines for reproducibility, including detailed synthetic protocols, characterization data, and raw data archiving .
- For Data Contradictions : Apply iterative qualitative analysis (e.g., thematic coding) to identify systemic biases or technical artifacts .
- For Research Question Formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies or PCC (Population, Concept, Context) for exploratory research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
